![molecular formula C10H16N2O3 B2929949 tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate CAS No. 847490-49-7](/img/structure/B2929949.png)

tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

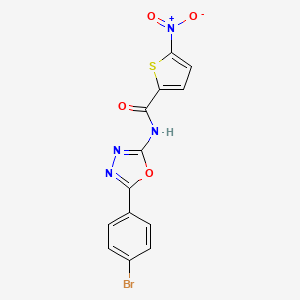

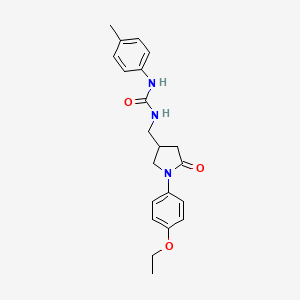

“tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate” is a chemical compound with the CAS Number: 847490-49-7 . It has a molecular weight of 212.25 . The IUPAC name for this compound is tert-butyl 2-oxo-2-(2-propynylamino)ethylcarbamate . It is stored at room temperature and is in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2O3/c1-5-6-11-8(13)7-12-9(14)15-10(2,3)4/h1H,6-7H2,2-4H3,(H,11,13)(H,12,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a melting point of 116-118 degrees Celsius . It is a powder at room temperature .Applications De Recherche Scientifique

α-Aminated Methyllithium Catalysis

In the study by Ortiz, Guijarro, and Yus (1999), tert-butyl N-(chloromethyl)-N-methyl carbamate is utilized in a reaction with lithium powder and 4,4′-di-tert-butylbiphenyl. This process leads to functionalized carbamates, which are then deprotected to give substituted 1,2-diols, highlighting its role in chemical synthesis and catalysis processes (Ortiz, Guijarro, & Yus, 1999).

Structural Analysis in Crystallography

Baillargeon et al. (2017) investigated tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate. These compounds are part of a family of diacetylenes linked via hydrogen and halogen bonds, providing insights into molecular interactions and crystal structures (Baillargeon et al., 2017).

Investigation of Hydrogen Bonds

A study by Das et al. (2016) on two carbamate derivatives, including tert-butyl carbamate, revealed an intricate interplay of strong and weak hydrogen bonds. This research provides valuable information on molecular assembly and interactions, crucial for understanding chemical bonding and structure (Das et al., 2016).

Oxidation Processes in Organic Chemistry

Ochiai, Kajishima, and Sueda (1999) explored the oxidation of methylene groups in amides and carbamates using tert-butylperoxyiodane, leading to the formation of imides or tert-butylperoxyamide acetals. This demonstrates the compound's utility in facilitating specific chemical transformations (Ochiai, Kajishima, & Sueda, 1999).

Synthesis of Biologically Active Intermediates

Zhao, Guo, Lan, and Xu (2017) reported the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in biologically active compounds such as omisertinib. Their work highlights the compound's role in the development of pharmaceutical agents (Zhao, Guo, Lan, & Xu, 2017).

Atmospheric CO2 Fixation

Takeda, Okumura, Tone, Sasaki, and Minakata (2012) developed a process for atmospheric CO2 fixation by unsaturated amines leading to cyclic carbamates, using tert-butyl hypoiodite. This research contributes to environmental chemistry, showcasing how such compounds can be used in carbon capture and utilization (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of “tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate” are currently unknown

Pharmacokinetics

The compound has a predicted density of 1.084±0.06 g/cm3 and a boiling point of 391.1±27.0 °C

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of "this compound"

Propriétés

IUPAC Name |

tert-butyl N-[2-oxo-2-(prop-2-ynylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-5-6-11-8(13)7-12-9(14)15-10(2,3)4/h1H,6-7H2,2-4H3,(H,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLMGRUYTUJKAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![6-Isopropyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2929878.png)

![4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine](/img/structure/B2929880.png)

![2-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2929881.png)

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2929886.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2929888.png)

![N-(2,4-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2929889.png)